molecular formula C9H13N B1295604 4-Ethyl-n-methylaniline CAS No. 37846-06-3

4-Ethyl-n-methylaniline

Cat. No.: B1295604
CAS No.: 37846-06-3
M. Wt: 135.21 g/mol
InChI Key: YHWQJTNMKZWBBN-UHFFFAOYSA-N
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Description

4-Ethyl-n-methylaniline, also known as N-ethyl-4-methylaniline, is an organic compound with the chemical formula C9H13N. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a methyl group. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-n-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with ethyl halides and methyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For instance, the methylation of anilines with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-n-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-n-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-n-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-n-methylaniline is unique due to the presence of both ethyl and methyl groups on the amino nitrogen. This dual substitution can influence its reactivity and interactions compared to its mono-substituted counterparts. The presence of these groups can also affect its physical properties, such as boiling point and solubility .

Properties

IUPAC Name

4-ethyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-4-6-9(10-2)7-5-8/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWQJTNMKZWBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191275
Record name Aniline, 4-ethyl-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37846-06-3
Record name 4-Ethyl-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37846-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4-ethyl-N-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 4-ethyl-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-N-methylaniline
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Synthesis routes and methods

Procedure details

4-Ethylaniline (2.4 g, 20 mmol) was dissolved in dichloromethane (150 ml), and triethylamine (8.4 ml, 60 mmol) and ethyl chloroformate (5.8 ml, 60 mmol) were added to the solution to stir the mixture for 2 hours. The reaction mixture was diluted with ethyl acetate, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in diethyl ether (20 ml). The solution was added dropwise to a suspension (20 ml) of lithium aluminum hydride (2.4 g, 63.2 mmol) in diethyl ether under cooling with ice water in a nitrogen atmosphere. The mixture was stirred for 1 hours as it was, and for 2 hours at room temperature. The solvent was distilled off under reduced pressure, and tetrahydrofuran (20 ml) was added to the residue. The resultant mixture was heated under reflux for 1 hour and 40 minutes. Ice and then water were gradually added to the reaction mixture. After potassium sulfate was additionally added, the mixture was extracted with ethyl acetate. The extract was additionally extracted with 1N hydrochloric acid. After the resultant extract was basified with a 4N aqueous solution of sodium hydroxide, it was extracted 3 times in total with ethyl acetate (twice) and diethyl ether (once), and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain 1.8 g of the title compound (oil).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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